(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(®-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes fluorenyl, methoxycarbonyl, and oxazolidinyl groups. Its unique configuration makes it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(®-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the protection and deprotection of functional groups, coupling reactions, and purification steps. Common reagents used in the synthesis include fluorenylmethoxycarbonyl chloride, tert-butoxycarbonyl chloride, and various catalysts and solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactions and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(®-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(®-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(®-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(®-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid can be compared with other fluorenylmethoxycarbonyl (Fmoc) protected amino acids and oxazolidinone derivatives.
- Similar compounds include (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(®-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)pentanoic acid and (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(®-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)hexanoic acid .
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(®-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid lies in its specific combination of functional groups and stereochemistry. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H36N2O7 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(2S)-4-[(5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-5-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C29H36N2O7/c1-28(2,3)38-27(35)31-16-18(37-29(31,4)5)14-15-24(25(32)33)30-26(34)36-17-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,18,23-24H,14-17H2,1-5H3,(H,30,34)(H,32,33)/t18-,24+/m1/s1 |
InChI Key |
KUPOJGPFHOHVKW-KOSHJBKYSA-N |
Isomeric SMILES |
CC1(N(C[C@H](O1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(CC(O1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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